molecular formula C20H25N3S B5888795 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide

4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide

Cat. No. B5888795
M. Wt: 339.5 g/mol
InChI Key: KMLPXMXPVHZEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been proposed that the compound acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound has also been reported to interact with various receptors such as 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
Studies have reported that 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide exhibits various biochemical and physiological effects. The compound has been reported to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to decrease the levels of corticosterone, a stress hormone. Additionally, the compound has been reported to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is its potential therapeutic applications. The compound has been reported to exhibit various pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of the compound is its potential toxicity. Studies have reported that the compound can induce liver damage and oxidative stress at high doses.

Future Directions

There are various future directions for the research on 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide. One of the directions is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of the compound's potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, further studies can be conducted to investigate the mechanism of action of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 2,5-dimethylphenylamine and 4-methylphenyl isothiocyanate in the presence of a base. The reaction results in the formation of the desired compound, which can be purified by recrystallization. The synthesis method has been well established and has been reported in various scientific literature.

Scientific Research Applications

4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S/c1-15-5-8-18(9-6-15)21-20(24)23-12-10-22(11-13-23)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLPXMXPVHZEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.